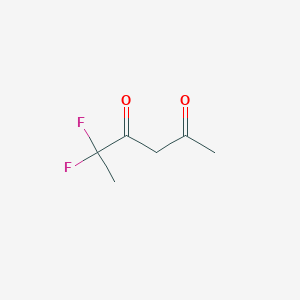

5,5-Difluorohexane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8F2O2 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

5,5-difluorohexane-2,4-dione |

InChI |

InChI=1S/C6H8F2O2/c1-4(9)3-5(10)6(2,7)8/h3H2,1-2H3 |

InChI Key |

LFWLQQJIEHWUDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C(C)(F)F |

Origin of Product |

United States |

The Expanding Role of Fluorinated β Diketones in Advanced Synthesis

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their importance stems from their versatile nature, serving as crucial building blocks in the synthesis of more complex molecules and as highly effective ligands in coordination chemistry. nih.govd-nb.inforesearchgate.net The introduction of fluorine atoms into the β-diketone framework dramatically alters the electronic properties of the molecule, enhancing its acidity and modifying its coordination behavior. google.com This makes them particularly useful in a variety of applications, including as extraction agents, in the preparation of volatile metal complexes for chemical vapor deposition (CVD), and in the synthesis of luminescent materials. d-nb.infobeilstein-journals.org

These compounds are known to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The resulting metal β-diketonate complexes often exhibit unique properties, such as volatility and solubility in organic solvents, which are advantageous in various catalytic and material science applications. nih.govbeilstein-journals.org The ability to fine-tune the physicochemical properties of these complexes by varying the substituents on the β-diketone backbone is a key driver of research in this area. nih.gov

A Brief History of Fluorine S Integration into β Diketone Chemistry

The study of β-diketones has a rich history spanning over a century. d-nb.inforesearchgate.net However, the systematic exploration of fluorinated analogues is a more recent development. Early methods for synthesizing these compounds often involved the Claisen condensation, a classic organic reaction. beilstein-journals.org For instance, the synthesis of 2-thenoyltrifluoroacetone, an industrially significant fluorinated β-diketone, was first achieved in 1950 through the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate. beilstein-journals.org

The evolution of synthetic methodologies has been crucial to the advancement of fluorinated β-diketone chemistry. beilstein-journals.org Researchers have developed more robust and versatile protocols to introduce fluorine atoms and perfluorinated alkyl groups into the β-diketone structure. beilstein-journals.org These advancements have overcome previous challenges, such as laborious purification procedures, by employing techniques like purification via copper chelates. beilstein-journals.org The development of new fluorinating agents and reaction conditions continues to expand the accessible range of fluorinated β-diketones, enabling the synthesis of molecules with precisely tailored properties. scribd.comresearchgate.netbeilstein-journals.org

5,5 Difluorohexane 2,4 Dione: a Closer Look at Its Structure and Properties

5,5-Difluorohexane-2,4-dione is a prime example of a fluorinated β-diketone, characterized by the presence of two fluorine atoms on the carbon atom adjacent to one of the carbonyl groups. evitachem.com This specific placement of fluorine atoms imparts unique structural and electronic characteristics to the molecule.

One of the most important features of β-diketones is their existence as a mixture of keto and enol tautomers in solution. d-nb.infobeilstein-journals.org The equilibrium between these two forms is influenced by factors such as the solvent and the nature of the substituents. beilstein-journals.orgmasterorganicchemistry.com In many fluorinated β-diketones, the enol form is significantly stabilized, often existing as the predominant or even exclusive form in certain solvents. d-nb.infobeilstein-journals.org This stabilization can be attributed to the formation of a strong intramolecular hydrogen bond and the electron-withdrawing nature of the fluorine atoms. libretexts.orglibretexts.org

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62679-58-7 |

Note: The data in this table is compiled from various chemical databases and may be subject to slight variations depending on the source.

The Horizon of Research: Emerging Directions for 5,5 Difluorohexane 2,4 Dione and Its Analogs

Conventional Synthetic Routes for Fluorinated β-Diketones

Traditional methods for synthesizing fluorinated β-diketones have long relied on foundational organic reactions, primarily the Claisen condensation, and have explored direct fluorination of existing diketone precursors.

Claisen Condensation Approaches for β-Diketone Frameworks

The Claisen condensation stands as the most classical and widely utilized method for assembling the 1,3-diketone skeleton. nih.gov This reaction involves the base-mediated condensation between a ketone and an ester. In the context of producing fluorinated β-diketones, this typically involves the reaction of a non-fluorinated ketone with a fluorinated ester or, less commonly, a fluorinated ketone with a non-fluorinated ester. mdpi.comresearchgate.net

The success and yield of the condensation are highly dependent on the choice of base and solvent. nih.gov Commonly employed strong bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and sodium ethoxide (NaOEt). mdpi.comnih.gov Ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,2-dimethoxyethane (B42094) (DME) are generally preferred over alcohols or benzene. mdpi.com The quality and activity of the base can significantly impact the reaction's efficiency. nih.govnih.gov For instance, studies on the synthesis of 2-thienyl diketones found that the best yields were obtained when a mixture of the ketone and the fluorinated ester was added slowly to a suspension of the base at a controlled temperature, typically below 5°C. d-nb.info

Ruthenocene-containing β-diketones with fluorinated side chains have also been successfully synthesized using the Claisen condensation of acetylruthenocene (B73884) with appropriate fluorinated methyl esters. rsc.org Purification of the resulting β-diketones can be challenging due to side products, often necessitating methods like vacuum distillation or purification via the formation and subsequent decomposition of their copper(II) chelates. nih.govd-nb.infobeilstein-journals.org

Table 1: Claisen Condensation Conditions for Fluorinated β-Diketones

| Reactants | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Acetylthiophene (B1664040) and Fluorinated Esters | NaH, NaOMe, or NaOEt | THF or Et₂O | Temperature maintained below 5°C during addition. | nih.govd-nb.info |

| Acetylruthenocene and Fluorinated Methyl Esters | Not specified | Not specified | Standard Claisen condensation protocol. | rsc.org |

| General Ketones and Fluorinated Esters | NaH, MeONa, LiH, LDA | DME, Et₂O, THF | Ethers are preferred solvents. | mdpi.com |

Direct Fluorination Strategies from Hexanedione Precursors

Direct fluorination involves the reaction of a pre-formed hydrocarbon scaffold with a highly reactive fluorinating agent, such as elemental fluorine (F₂). This method is conceptually straightforward but presents significant practical challenges due to the extreme reactivity of fluorine, which can lead to fragmentation of the starting material and the formation of a complex mixture of products. 20.210.105

Despite these difficulties, techniques have been developed to control direct fluorination. The "La-Mar" method, for example, involves introducing the hydrocarbon into a reactor with a temperature gradient, allowing for a more controlled, sequential replacement of hydrogen atoms with fluorine. 20.210.105 As the molecule becomes more fluorinated, its volatility increases, moving it through the reactor and away from the reactive fluorine, which helps to prevent over-fluorination and degradation. 20.210.105

More recently, methodologies for the direct difluorination of 1,3-dicarbonyl compounds using fluorine gas have been refined. One successful approach employs quinuclidine (B89598) as a mediator. In this process, quinuclidine is believed to react with fluorine in situ to generate both a fluoride (B91410) ion and an electrophilic N-F type fluorinating agent. The fluoride ion facilitates the enolization of the diketone, while the N-F species delivers the fluorine to the enol, leading to the 2,2-difluoro-1,3-dicarbonyl product. researchgate.net This approach has been successfully applied to various 1,3-diketones and β-ketoesters. researchgate.net

Advanced Fluorination Techniques Applied to Diketone Scaffolds

To overcome the limitations of conventional methods, more sophisticated fluorination techniques have been developed, offering greater selectivity and milder reaction conditions.

Electrophilic Fluorination Utilizing N-F Reagents

Electrophilic fluorination has become a cornerstone of modern organofluorine chemistry, largely due to the development of N-F reagents. These compounds act as sources of "electrophilic fluorine" (F⁺) and are significantly safer and easier to handle than molecular fluorine. organicreactions.orgresearchgate.net They possess a nitrogen-fluorine bond and are broadly classified into neutral reagents (like N-fluorobenzenesulfonimide, NFSI) and quaternary ammonium (B1175870) salts (like Selectfluor®). organicreactions.orgalfa-chemistry.com

These reagents are particularly effective for the fluorination of 1,3-dicarbonyl compounds. The reaction proceeds by the formation of an enol or enolate from the diketone, which then acts as a nucleophile, attacking the electrophilic fluorine of the N-F reagent. mdpi.com A variety of N-F reagents are commercially available, offering a range of fluorinating strengths. organicreactions.org Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most widely used and reactive electrophilic fluorinating agents. mdpi.comresearchgate.net By carefully controlling the stoichiometry of the N-F reagent, it is possible to achieve selective monofluorination or difluorination of the α-position of 1,3-dicarbonyl compounds. organic-chemistry.org

Table 2: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Class | Key Features | Reference |

|---|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Quaternary Ammonium Salt | Highly reactive, versatile, and commercially available. | organicreactions.orgmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Stable, easy to handle, used for various fluorinations. | alfa-chemistry.commdpi.com |

| N-Fluoropyridinium salts | (Umemoto reagent) | Quaternary Ammonium Salt | Highly selective and stable electrophilic fluorine source. | alfa-chemistry.com |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻), which acts as a nucleophile. beilstein-journals.org In the context of producing fluorinated ketones, this typically involves either an SN2 displacement of a suitable leaving group (e.g., a halide) from an α-halo ketone or the addition of fluoride to an unsaturated system. alfa-chemistry.comucla.edu

A significant challenge in nucleophilic fluorination is the nature of the fluoride ion itself; it is small, has a high charge density, is strongly solvated in protic solvents (rendering it non-nucleophilic), and can be highly basic, often leading to competing elimination reactions. ucla.edu To overcome these issues, anhydrous conditions and polar aprotic solvents are often used. Fluoride sources range from simple inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF) to more complex reagents like tetra-n-butylammonium fluoride (TBAF) and various HF-amine complexes (e.g., Olah's reagent). alfa-chemistry.comucla.edu Recent advances include hypervalent iodine-catalyzed methods for the direct nucleophilic fluorination of α-branched ketones using an HF-amine reagent, providing an efficient route to constructing quaternary C-F centers. acs.org

Electrochemical Fluorination for C-F Bond Formation in Organic Compounds

Electrochemical fluorination (ECF) is an electrosynthesis technique that uses an electric current to drive the fluorination of an organic substrate. wikipedia.org This method is of significant industrial importance for the production of perfluorinated compounds. Two primary ECF processes have been commercialized:

The Simons Process: This involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (HF). The organic substrate is dissolved in HF, which serves as both the solvent and the fluoride source. A nickel anode is typically used, and the process replaces all C-H bonds with C-F bonds. wikipedia.org

The Phillips Petroleum Process: This method uses a porous carbon anode and a molten mixture of potassium fluoride and hydrogen fluoride (KF·2HF). wikipedia.org

While these methods are powerful for producing perfluorinated materials, achieving selective partial fluorination has been a long-standing challenge. acs.orgnih.gov More recent research has focused on developing selective electrochemical fluorination in aprotic organic solvents containing fluoride salts as supporting electrolytes, such as Et₄NF•nHF in acetonitrile (B52724) (MeCN). acs.orgnih.gov These systems allow for more controlled mono- or difluorination of specific functional groups. The choice of anode material (e.g., platinum, glassy carbon) and the specific fluoride salt/solvent combination are critical factors in determining the efficiency and selectivity of the reaction. acs.org The development of ionic liquids as media for electrochemical fluorination is also a promising area of research aimed at creating greener and more sustainable chemical processes. rsc.org

Table 3: Comparison of Electrochemical Fluorination (ECF) Methods

| Method | Fluorine Source / Medium | Typical Anode | Outcome | Reference |

|---|---|---|---|---|

| Simons Process | Anhydrous Hydrogen Fluoride (HF) | Nickel | Perfluorination (exhaustive C-H to C-F replacement). | wikipedia.org |

| Phillips Petroleum Process | Molten KF·2HF | Porous Carbon | Perfluorination. | wikipedia.org |

| Modern Selective ECF | Fluoride salts (e.g., Et₄NF•nHF) in aprotic solvents (e.g., MeCN) | Platinum, Glassy Carbon | Partial, selective fluorination (e.g., monofluorination, difluorination). | acs.orgnih.gov |

Anodic Fluorination Systems and Reaction Conditions

Electrochemical fluorination (ECF) represents a key method for preparing organofluorine compounds. wikipedia.org Anodic fluorination, a type of ECF, allows for the direct introduction of fluorine into a molecule. While specific conditions for this compound are not extensively detailed, the principles can be understood from the fluorination of related β-dicarbonyl and heterocyclic compounds. scribd.comdokumen.pub The process involves the electrolysis of a substrate in a suitable solvent with a fluoride salt that acts as both the electrolyte and the fluorine source. researchgate.netd-nb.info

Key components and conditions for anodic fluorination systems include:

Fluoride Source/Electrolyte : Poly(HF) salt ionic liquids, such as triethylamine (B128534) pentahydrofluoride (Et₃N·5HF) and tetraethylammonium (B1195904) trifluoride (Et₄NF·3HF), are commonly used. d-nb.info Collidinium tetrafluoroborate (B81430) can also serve as both a supporting electrolyte and a fluoride donor. researchgate.net The choice of fluoride source can impact reaction outcomes. d-nb.info

Solvent : The reaction is often conducted in organic solvents like acetonitrile (MeCN), dichloromethane (B109758) (CH₂Cl₂), or dimethoxyethane (DME). dokumen.pubd-nb.info Solvent choice has been shown to markedly affect the regioselectivity of anodic fluorination. dokumen.pub

Anode Material : Platinum and porous graphite (B72142) are common anode materials used in electrochemical fluorination. wikipedia.orgnih.gov

Reaction Conditions : Constant potential electrolysis is typically employed, with cell potentials around 5–6 V for some processes. wikipedia.orgbeilstein-journals.org The reaction temperature can be controlled, with some modern methods operating at low temperatures, such as -20 °C, to stabilize intermediates. nih.gov

In the anodic fluorination of cyclic β-diketones, the enol form is believed to initiate the attack on the fluorinating agent. sapub.org However, this can sometimes lead to complications such as difluorination. sapub.org For substrates like α-(phenylsulfanyl)acetylacetone, isolating the monofluorinated product can be challenging under certain anodic conditions. scribd.com

Table 1: Representative Conditions for Anodic Fluorination of Carbonyl Compounds

| Substrate Type | Fluoride Source/Electrolyte | Solvent | Anode | Conditions | Product Type | Ref |

| Phenylacetic acid esters | Et₄N·2HF | - | Pt | Constant Potential | Benzylic Fluorination | beilstein-journals.org |

| O,S-acetal derivatives | Et₃N·3HF | CH₂Cl₂ | Pt | Constant Current | α-Fluoro product / Fluorodesulfurization | d-nb.info |

| 1,3-Oxazolidines | Et₃N·3HF | DME | Pt | Constant Current | α-Monofluorinated product | nih.gov |

| Benzene | (C₂H₅)₃N:3HF | Acetonitrile | - | - | Fluorobenzene | wikipedia.org |

Redox-Mediated Electrochemical Fluorination Pathways

Redox-mediated electrochemical fluorination offers an alternative to direct anodic oxidation. researchgate.net In these pathways, the substrate is not directly oxidized at the anode. Instead, a mediator is oxidized, which then reacts with the substrate. This approach can provide greater control and selectivity.

The general mechanism for oxidative electrochemical fluorination often proceeds through a series of single-electron transfer (SET) steps. beilstein-journals.org For instance, in benzylic fluorination, the process is initiated by a single-electron oxidation of the substrate at the anode to form a radical cation. beilstein-journals.org This radical cation is more acidic than the parent molecule, facilitating proton transfer to generate a radical intermediate. beilstein-journals.org This radical is then further oxidized to a cation, which is subsequently trapped by a fluoride ion to yield the fluorinated product. beilstein-journals.org

In some systems, a charge-transfer complex can mediate the reaction. For example, a complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) has been used to direct the fluorination of phenylacetic acids. mdpi.com The pathway can be tuned by the reaction medium; in aqueous conditions, a radical mechanism can lead to decarboxylative fluorination, while in a dry medium, electrophilic fluorination occurs at the α-position. mdpi.com This highlights how redox processes can be subtly controlled to direct different fluorination outcomes.

Multi-Component and Cascade Synthetic Sequences to Incorporate this compound Motifs

Fluorinated β-diketones are valuable building blocks for constructing more complex molecules through cascade or tandem reactions. rsc.orgrsc.org These sequences allow for the formation of multiple chemical bonds in a single synthetic operation, offering an efficient route to fluorinated heterocycles and other intricate structures. rsc.orgoregonstate.edu

One notable example is the organocatalytic asymmetric cascade Michael-acyl transfer reaction. In this process, monofluorinated β-diketones react with compounds like 2-hydroxynitrostyrenes or 5-alkenyl thiazolones. oregonstate.eduacs.orgnih.gov Catalyzed by a quinine-derived bifunctional catalyst, these reactions produce fluorinated acyl transfer products in high yields with good to excellent stereoselectivity. oregonstate.edunih.gov

Another innovative approach is the use of photocatalysis to initiate a cascade sequence. A reported method for synthesizing α-CF₃-1,4-diketones utilizes a cascade hydrogen atom transfer (HAT) process. rsc.org This reaction, employing tetrabutylammonium (B224687) decatungstate as a photocatalyst, combines commercially available aldehydes with 2-bromo-3,3,3-trifluoro-1-propene, effectively avoiding common defluorination issues. rsc.org The resulting CF₃-containing 1,4-diketones can then be used to construct CF₃-containing heterocycles. rsc.org

Enantioselective Synthesis of Fluorinated β-Diketone Derivatives

The creation of chiral fluorinated compounds is of significant interest, particularly in pharmaceutical chemistry, due to the positive influence of fluorine on biological activity. chemistryviews.org While β-diketones can be challenging substrates for enantioselective transformations, several effective methods have been developed for their asymmetric fluorination. chemistryviews.org

Chiral organocatalysis has emerged as a powerful tool for the enantioselective fluorination of α-substituted β-diketones. acs.org This approach avoids the use of metal catalysts and often proceeds under mild conditions with high efficiency. mdpi.com

A highly successful strategy involves the use of β,β-diaryl serines as primary amine organocatalysts. chemistryviews.orgacs.org In these reactions, an α-substituted β-diketone is treated with an electrophilic fluorinating agent, most commonly Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). chemistryviews.orgmdpi.com The reaction is catalyzed by a β,β-diaryl serine bearing bulky aryl groups, which creates a chiral environment to direct the approach of the fluorinating agent. chemistryviews.org

Studies have shown that the carboxylic acid group (CO₂H) of the serine catalyst plays a crucial role in achieving high enantioselectivity. acs.orgorganic-chemistry.org The addition of alkali metal carbonates, such as Li₂CO₃ or Na₂CO₃, has been found to improve the reaction, allowing for the use of only a slight excess (1.1 equivalents) of Selectfluor. mdpi.comorganic-chemistry.org These reactions typically afford the α-fluorinated β-diketone products in high yields (74-99%) and with excellent enantioselectivities (up to 98% ee). mdpi.comacs.orgresearchgate.net The resulting chiral fluorinated products can be further transformed into other useful molecules like fluorinated diols and aldols without loss of enantiopurity. chemistryviews.orgacs.org

Table 2: Organocatalytic Enantioselective Fluorination of α-Substituted β-Diketones

| Catalyst | Fluorinating Agent | Additive | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Ref |

| β,β-Diaryl Serine | Selectfluor | - | THF | 40 | 74-99 | 75-95 | chemistryviews.orgacs.org |

| β,β-Diaryl Serine (cat A) | Selectfluor (2.0 equiv) | - | MeCN | 40 | up to 99 | up to 94 | mdpi.com |

| β,β-Diaryl Serine | Selectfluor (1.1 equiv) | Li₂CO₃ or Na₂CO₃ | THF | 40 | 50-99 | up to 98 | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.researchgate.netresearchgate.netdovepress.comscispace.comrsc.orgrsc.org

NMR spectroscopy is a cornerstone in the characterization of this compound, enabling the elucidation of its structural features and dynamic behavior, such as tautomerism. researchgate.netresearchgate.netdovepress.comscispace.comrsc.orgrsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The chemical shifts of these protons are influenced by the neighboring electron-withdrawing difluoromethyl and carbonyl groups. In its keto form, one would expect a singlet for the methyl protons and a singlet for the methylene protons. However, due to keto-enol tautomerism, the spectrum often reveals the presence of both the keto and enol forms. researchgate.net The enol form would exhibit a characteristic vinyl proton signal and a broad signal for the enolic hydroxyl proton. The integration of these signals can provide the ratio of the tautomers present in the solution.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | 2.0-2.5 | Singlet |

| Methylene (CH₂) | 3.5-4.0 | Singlet |

| Vinylic (C=CH) | 5.0-6.0 | Singlet |

| Enolic (OH) | 12-16 | Broad Singlet |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will show resonances for the carbonyl carbons, the difluoromethyl carbon, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are highly dependent on their electronic environment. The carbonyl carbons will appear significantly downfield due to the deshielding effect of the oxygen atom. The carbon atom bonded to the two fluorine atoms will also be shifted downfield and will exhibit coupling to the fluorine atoms, resulting in a triplet in the proton-decoupled spectrum.

| Carbon Type | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | 190-210 |

| Difluoromethyl (CF₂) | 110-120 (triplet) |

| Methylene (CH₂) | 50-60 |

| Methyl (CH₃) | 20-30 |

| Note: The exact chemical shifts can vary depending on the solvent. |

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful tool for characterizing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. wikipedia.orgalfa-chemistry.com

The chemical shift of the fluorine atoms in this compound is significantly influenced by the electronic environment. researchgate.netdovepress.com The presence of two electronegative oxygen atoms in the β-diketone structure affects the shielding of the fluorine nuclei. researchgate.netdovepress.com Changes in solvent polarity can also modulate the ¹⁹F NMR resonance frequencies. dovepress.com Generally, an increase in solvent polarity can lead to deshielding. dovepress.com The tautomeric equilibrium between the keto and enol forms also has a profound effect on the ¹⁹F chemical shift. researchgate.netdovepress.com

¹⁹F NMR spectroscopy is an excellent method for studying the keto-enol tautomerism in β-diketones like this compound. researchgate.netresearchgate.net The diketo and keto-enol tautomers are in equilibrium, and each form gives rise to a distinct signal in the ¹⁹F NMR spectrum. dovepress.com The keto-enol tautomer typically results in a ¹⁹F NMR resonance at a lower field (deshielded) compared to the diketo form. dovepress.com By comparing the integration of the signals corresponding to the two tautomers, the equilibrium constant can be determined. Studies on similar fluorinated β-diketones have shown that in nonpolar solvents, the enol form is generally favored. researchgate.net The position of this equilibrium can be influenced by factors such as solvent, temperature, and concentration. dovepress.com

| Tautomeric Form | Typical ¹⁹F Chemical Shift Range (ppm) |

| Diketo | -80 to -85 |

| Keto-enol | -70 to -75 |

| Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary. |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) in Fluorinated Compound Characterization.

Mass Spectrometry for Molecular Identification and Compositional Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. libretexts.org For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight, although in some cases, this peak may be of low intensity or absent. libretexts.org

The fragmentation of β-diketones is influenced by the presence and location of functional groups. acs.org The mass spectrum of the non-fluorinated analogue, hexane-2,4-dione, shows characteristic fragmentation patterns that can serve as a basis for predicting the behavior of its difluorinated counterpart. nist.gov

Expected Fragmentation Pattern:

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the cleavage of bonds adjacent to the carbonyl groups and the influence of the fluorine atoms. The presence of the electronegative fluorine atoms can significantly influence the stability of the resulting fragments.

A primary fragmentation pathway for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this could lead to the loss of specific radicals. Another common fragmentation mechanism is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Based on the general principles of mass spectrometry and the known fragmentation of similar compounds, the following table outlines the predicted major fragments for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 150 | [C₆H₈F₂O₂]⁺ | (Molecular Ion) |

| 131 | [C₅H₅F₂O₂]⁺ | •CH₃ |

| 107 | [C₄H₅F₂O]⁺ | •COCH₃ |

| 85 | [CH₃COCHC(OH)F]⁺ | •CHF₂ |

| 69 | [CF₂H]⁺ | •CH₃COCH₂CO |

| 43 | [CH₃CO]⁺ | •CHF₂COCH₂ |

This table is predictive and based on general fragmentation patterns of ketones and fluorinated compounds. Actual experimental results may vary.

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. utl.pt This technique is particularly valuable for characterizing thin films and modified surfaces. acs.org

For this compound, XPS analysis would provide detailed information about the chemical environment of the carbon, oxygen, and fluorine atoms. The binding energies of the core-level electrons are sensitive to the local chemical bonding, allowing for the differentiation of atoms in different functional groups. mdpi.com

Expected XPS Data:

The high-resolution XPS spectra of this compound would exhibit distinct peaks for C 1s, O 1s, and F 1s. The deconvolution of the C 1s spectrum is expected to reveal multiple components corresponding to the different carbon environments within the molecule.

The following table presents the expected binding energies for the different atomic environments in this compound, based on data from similar fluorinated organic compounds. d-nb.inforesearchgate.net

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H | ~285.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | C=O | ~288.0 |

| Carbon | C 1s | C-F₂ | ~291.0 |

| Oxygen | O 1s | C=O | ~532.0 |

| Fluorine | F 1s | C-F | ~689.0 |

These binding energy values are approximate and can be influenced by the specific chemical environment and instrument calibration.

The F 1s peak is typically sharp and intense, providing a clear signature for the presence of fluorine. thermofisher.com The O 1s spectrum would primarily show a component related to the carbonyl oxygen atoms. The relative atomic concentrations of carbon, oxygen, and fluorine obtained from the survey scan would be expected to align with the stoichiometry of this compound.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific computational research focused on the chemical compound this compound. Despite extensive searches for quantum chemical and computational investigations, including Density Functional Theory (DFT) calculations, molecular orbital analyses, and mechanistic modeling, no dedicated studies detailing the electronic and geometric structures or reaction pathways for this particular molecule could be located.

The request for an article structured around detailed computational findings—such as molecular geometry optimization, frontier molecular orbital analysis, electrostatic potential mapping, and transition state characterization for this compound—cannot be fulfilled at this time due to the absence of published research on these specific topics for this compound.

While general principles of computational chemistry are well-established for related compounds like β-diketones and other fluorinated organic molecules, applying these concepts specifically to this compound would require original research and calculations that are beyond the scope of this report.

General computational studies on β-diketones often explore the significant keto-enol tautomerism inherent to this class of compounds. Research indicates that the equilibrium between the keto and enol forms is sensitive to the electronic effects of substituents. mdpi.comrsc.orgmasterorganicchemistry.comlibretexts.orgwalisongo.ac.idlibretexts.org The introduction of strongly electronegative atoms, such as fluorine, can substantially influence this balance. researchgate.net Specifically, fluorination, particularly perfluorination, has been shown to shift the equilibrium in favor of the enol tautomer due to inductive effects and hyperconjugation. mdpi.commit.eduresearchgate.net

However, without specific studies on this compound, it is not possible to provide quantitative data such as optimized bond lengths and angles, HOMO-LUMO energy gaps, atomic charge distributions, or reaction energy barriers as requested. Such data is generated through detailed computational modeling which does not appear to have been performed or published for this molecule.

Therefore, the following sections of the requested outline remain unaddressed due to the lack of available specific data:

Mechanistic Pathways Elucidation through Computational Modeling.

Transition State Characterization and Reaction Energy Barriers.

Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.

Simulation and Identification of Reaction Intermediates

Computational chemistry, particularly through quantum mechanical methods, serves as a powerful tool for elucidating reaction mechanisms by simulating and identifying transient species such as reaction intermediates. While specific studies detailing the reaction intermediates of this compound are not extensively available in the public domain, the principles of such investigations can be understood from studies on related molecules.

For instance, computational models are frequently employed to predict the structure and stability of intermediates in various chemical transformations. najah.edu These simulations can provide insights into the electronic and geometric properties of short-lived species that are often difficult to characterize experimentally. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to map potential energy surfaces, thereby identifying transition states and intermediates along a reaction coordinate. The insights gained from these simulations are crucial for understanding reaction kinetics and selectivity. For example, in the context of fluorinated diketones, computational studies could be used to model the intermediates formed during reactions such as aldol (B89426) condensations, Michael additions, or reactions with nucleophiles and electrophiles.

Furthermore, the combination of experimental techniques like mass spectrometry with computational analysis has proven effective in identifying and characterizing reaction products and, by extension, inferring the nature of their precursor intermediates. najah.edu While direct computational evidence for this compound is sparse, the established methodologies in computational chemistry provide a clear framework for how such investigations would be conducted.

Tautomerism and Keto-Enol Equilibria Studies in Fluorinated Diketones

The phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key characteristic of β-diketones. libretexts.org In the case of this compound, the primary tautomeric forms are the diketo form and the enol form. The position of this equilibrium is sensitive to various factors, including the molecular structure and the surrounding environment. mdpi.com

The keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. chemistwizards.com For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. openstax.org However, in 1,3-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, making it more prevalent. libretexts.org

The introduction of fluorine atoms into the structure of a β-diketone has a profound impact on the keto-enol equilibrium. rsc.org The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, which can influence the acidity of the α-protons and the stability of the resulting enolate.

Studies on analogous fluorinated β-diketones have shown that fluorine substitution can shift the equilibrium towards the enol form. rsc.orgmdpi.com For example, in a study of various β-diketones, it was observed that electron-withdrawing substituents, such as a trifluoromethyl group (CF3), favor the enol form. mdpi.com This is because the electron-withdrawing nature of the fluorine atoms increases the acidity of the enolic proton, strengthening the intramolecular hydrogen bond in the enol tautomer and thereby stabilizing it. While direct data for this compound is not explicitly detailed in the searched literature, the general trend observed in other fluorinated β-diketones suggests that the presence of the difluoro group at the 5-position would likely favor the enol tautomer. rsc.orgmdpi.com

| Compound | Substituent Effect | Predominant Tautomer | Reference |

| Trifluoroacetylacetone | Electron-withdrawing CF3 group | Enol | rsc.orgrsc.org |

| Hexafluoroacetylacetone | Strong electron-withdrawing CF3 groups | Enol | rsc.orgrsc.org |

| General Fluorinated β-diketones | Electron-withdrawing fluorine | Enol | mdpi.com |

This table illustrates the general influence of fluorine substitution on the tautomeric equilibrium in related β-diketones.

The position of the keto-enol equilibrium is not only dependent on the intrinsic structure of the molecule but is also highly sensitive to the surrounding environment, particularly the solvent and temperature. semanticscholar.org

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. mdpi.com In nonpolar solvents, the enol form is often favored due to the stability provided by the intramolecular hydrogen bond, which is shielded from competing interactions with the solvent. masterorganicchemistry.com Conversely, in polar, protic solvents, the solvent molecules can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. semanticscholar.org For example, studies on other β-dicarbonyl compounds have shown a significant decrease in the percentage of the enol form when moving from nonpolar solvents like carbon tetrachloride to polar solvents like water or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

Temperature Effects: Temperature also influences the tautomeric equilibrium. Studies on acetylacetone (B45752) and its fluorinated derivatives have shown that as the temperature increases, the proportion of the enol form generally decreases. mdpi.comrsc.org This indicates that the enolization process is typically exothermic. Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) for the keto-enol equilibrium, can be determined by studying the equilibrium constant at different temperatures. rsc.org

| Compound | Solvent | % Enol Form | Temperature | Reference |

| Acetoacetic acid | D2O | <2% | Room Temp. | masterorganicchemistry.com |

| Acetoacetic acid | CCl4 | 49% | Room Temp. | masterorganicchemistry.com |

| Ethyl benzoylacetate | Benzene | 46% | Not Specified | semanticscholar.org |

| Ethyl benzoylacetate | Acetonitrile | 8% | Not Specified | semanticscholar.org |

| Acetylacetone | Neat Liquid | Decreases with increasing temp. | Varied | rsc.org |

This interactive table provides examples of solvent and temperature effects on the keto-enol equilibrium of related dicarbonyl compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena

MD simulations can provide detailed insights into how molecules of this compound would interact with each other and with other substances. These simulations calculate the forces between atoms and use these forces to simulate the motion of the molecules. Key intermolecular interactions that can be studied include van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.govnih.gov For a molecule like this compound, the polar carbonyl groups and the fluorine atoms would be expected to play a significant role in its intermolecular interactions.

In the context of adsorption, MD simulations can model the process of how this compound molecules attach to a surface. This is relevant for applications such as chromatography, catalysis, and sensor technology. The simulations can predict the preferred orientation of the molecule on a given surface and the strength of the adsorption. The insights from such simulations are crucial for designing materials with specific adsorption properties. metu.edu.tr For example, MD simulations could be used to study the adsorption of this compound onto activated carbon or other porous materials, providing a molecular-level understanding of the separation and purification processes.

| Simulation Type | Information Gained | Potential Application for this compound |

| Bulk Liquid Simulation | Liquid structure, density, transport properties | Understanding the physical properties of the pure substance |

| Solvation Simulation | Solute-solvent interactions, free energy of solvation | Predicting solubility in various solvents |

| Adsorption Simulation | Molecule-surface interactions, adsorption energy | Designing separation processes or functionalized surfaces |

This table outlines the types of information that could be obtained from molecular dynamics simulations of this compound.

Chemical Reactivity and Reaction Pathways of 5,5 Difluorohexane 2,4 Dione

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl groups of 5,5-Difluorohexane-2,4-dione are susceptible to nucleophilic addition, a characteristic reaction of β-diketones. Various nucleophiles, including amines and alcohols, can attack the electrophilic carbonyl carbons. evitachem.com The presence of two electron-withdrawing fluorine atoms on the C5 position influences the reactivity of the carbonyl groups.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

This compound undergoes condensation reactions with various nitrogen and oxygen nucleophiles. evitachem.com These reactions typically involve the initial nucleophilic addition to one of the carbonyl groups, followed by the elimination of a water molecule to form a new double bond.

With primary amines, this compound can form β-aminovinyl ketones. researchgate.net The reaction of fluoroalkyl-containing lithium 1,3-diketonates with amines or ammonium (B1175870) salts provides an efficient route to these compounds. researchgate.net Depending on the reaction conditions and the specific amine used, further cyclocondensation products may also be formed. researchgate.net For instance, reactions with certain aromatic amines can lead to the formation of benzo[h]quinolines. researchgate.net

Iridium-catalyzed condensation of alcohols and amines has been explored as a method for aminosugar synthesis, highlighting the broad applicability of these condensation reactions. rsc.org

Halogenation Reactions of the Diketone Moiety

The diketone moiety of this compound can undergo halogenation reactions. The methylene (B1212753) group (CH2) situated between the two carbonyl groups is acidic and can be readily deprotonated to form an enolate. This enolate can then react with electrophilic halogenating agents.

While specific studies on the halogenation of this compound are not extensively detailed in the provided results, general principles of β-diketone halogenation apply. For instance, α-bromination of ketones can be achieved using N-bromosuccinimide (NBS) catalyzed by ammonium acetate. researchgate.net The reaction conditions can be tailored for cyclic and acyclic ketones. researchgate.net

Furthermore, direct fluorination of 1,3-diketones using electrophilic fluorinating agents like Selectfluor® can lead to monofluorinated and subsequently difluorinated products at the α-position. sapub.orgbeilstein-journals.org The rate of the second fluorination is often slower due to the deactivating effect of the first fluorine atom. beilstein-journals.org

Cyclization and Heterocycle Formation Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Formation of Pyrazoles via Reactions with Hydrazines

One of the most significant cyclization reactions of β-diketones is their condensation with hydrazines to form pyrazoles. The reaction between this compound and a hydrazine (B178648) derivative would proceed through a cyclocondensation mechanism. This involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established and versatile method. google.com The reaction is often carried out in the presence of an acid catalyst and can be highly regioselective, depending on the substituents on both the diketone and the hydrazine. google.commdpi.com Various catalysts, including copper and silver, have been employed to promote these cycloaddition reactions. organic-chemistry.org One-pot procedures starting from ketones, aldehydes, and hydrazine have also been developed. organic-chemistry.org

| Reactants | Product Type | Catalyst/Conditions | Reference |

| 1,3-Diketones and Hydrazines | Pyrazoles | Acidic conditions | google.com |

| Ketones, Aldehydes, and Hydrazine | Pyrazoles | One-pot, often with oxidation | organic-chemistry.org |

| N,N-disubstituted hydrazines and alkynoates | Substituted pyrazoles | Copper-promoted, aerobic oxidation | organic-chemistry.org |

Thermal Decomposition Mechanisms of Fluorinated β-Diketones

The thermal stability and decomposition pathways of β-diketones are of significant interest, particularly for their application as precursors in chemical vapor deposition (CVD). nih.govresearchgate.net

Studies on similar fluorinated β-diketones, such as 1,1,1-trifluoroacetylacetone (tfacH) and 1,1,1,5,5,5-hexafluoroacetylacetone (hfacH), provide insights into the potential thermal behavior of this compound. nih.govresearchgate.net The thermal decomposition of these compounds on surfaces like ZnO powder has been investigated using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). nih.govresearchgate.net

The initial step in the thermal reaction is typically the dissociation of the enolic O-H bond, leading to the formation of surface-bound β-diketonates. nih.gov The subsequent decomposition is highly influenced by the substituents on the diketone.

Impact of Fluorine Atoms on Decomposition Pathways and Stability

The presence of fluorine atoms significantly impacts the thermal stability and decomposition mechanisms of β-diketones. nih.govmdpi.commdpi.com Fluorination generally increases the volatility of metal β-diketonate complexes, which is advantageous for CVD applications. mdpi.commdpi.com

In fluorinated β-diketones containing a -CF3 group, the C-CF3 bond is often the weakest link and dictates the primary decomposition pathway. nih.govresearchgate.net This bond can react with surfaces at elevated temperatures, leading to the fragmentation of the molecule. nih.govresearchgate.net For instance, on a ZnO surface, the C-C bond within the C-CF3 entity of fluorinated diketonates begins to react around 400 K. nih.gov

The introduction of fluorine atoms can also enhance the thermal stability of the resulting complexes up to a certain point. mdpi.commdpi.com However, at higher temperatures, decomposition can lead to the formation of metal fluorides or carbonates as final products. mdpi.com The increased acidity of fluorinated β-diketones also influences their reactivity and the stability of their metal complexes. mdpi.com

| Compound Type | Key Decomposition Feature | Effect of Fluorination | Reference |

| Fluorinated β-diketonates | Cleavage of C-CF3 bond | Determines decomposition pathway | nih.govresearchgate.net |

| Metal β-diketonate complexes | Formation of metal fluorides/carbonates | Increases volatility, can enhance thermal stability | mdpi.commdpi.commdpi.com |

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of this compound is characterized by the presence of two carbonyl groups and an acidic α-hydrogen, flanked by a methyl group and a difluoromethyl group. These features make it a versatile precursor for the synthesis of a variety of derivatives, particularly heterocyclic compounds. The derivatization strategies primarily involve the transformation of its dicarbonyl functionality through cyclocondensation reactions with various nucleophiles.

The presence of the difluoromethyl group significantly influences the reactivity of the carbonyl groups, often directing the regioselectivity of cyclization reactions. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon (C-4) and increases the acidity of the methylene protons (C-3).

Heterocyclic Synthesis

The most prominent derivatization of this compound and analogous fluorinated β-diketones involves their use as building blocks for the synthesis of five- and six-membered heterocyclic rings. These reactions typically proceed through a cyclocondensation mechanism.

Pyrazole Synthesis

The reaction of β-diketones with hydrazine and its derivatives is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. chemicalbook.comgoogle.com In the case of unsymmetrical β-diketones like this compound, the reaction can potentially yield two regioisomers.

The reaction between a related compound, 1-(2-furyl)-4,4-difluoro-1,3-pentanedione, and methylhydrazine has been shown to produce a mixture of the corresponding pyrazole and 5-hydroxypyrazoline. conicet.gov.ar The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as the solvent can significantly improve the regioselectivity of the reaction, favoring the formation of the 5-substituted pyrazole derivative. conicet.gov.ar

A general scheme for the reaction of this compound with a substituted hydrazine is presented below:

Reaction Scheme:

this compound + R-NHNH₂ → 3-Methyl-5-(1,1-difluoroethyl)-1-R-pyrazole + 3-(1,1-difluoroethyl)-5-methyl-1-R-pyrazole

Table 1: Synthesis of Pyrazole Derivatives from Fluorinated β-Diketones This table presents data for reactions of analogous fluorinated β-diketones, which are expected to be similar for this compound.

| Reactant 1 (β-Diketone) | Reactant 2 (Hydrazine) | Solvent | Key Products | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoroacetylacetone | Hydrazine | Methanol | 5-Methyl-3-trifluoromethyl-1H-pyrazole | chemicalbook.com |

| 1-(2-Furyl)-4,4-difluoro-1,3-pentanedione | Methylhydrazine | Ethanol | Mixture of pyrazole and 5-hydroxypyrazoline regioisomers | conicet.gov.ar |

| 1-(2-Furyl)-4,4-difluoro-1,3-pentanedione | Methylhydrazine | HFIP | 5-(2-Furyl)-1-methyl-3-(difluoromethyl)pyrazole (major product) | conicet.gov.ar |

| 3-Dimethylaminomethylene-1,1-difluoro-2,4-pentanedione | Methylhydrazine | Dichloromethane (B109758) | 3-(Difluoromethyl)-1-methyl-4-acetylpyrazole | google.comgoogle.com |

Isoxazole Synthesis

The reaction of β-diketones with hydroxylamine (B1172632) hydrochloride is a common method for the synthesis of isoxazoles. ijpras.comnih.gov This reaction also proceeds via a cyclocondensation mechanism, where the hydroxylamine nitrogen attacks one carbonyl group, and the oxygen attacks the other, followed by dehydration. Similar to pyrazole synthesis, the reaction with unsymmetrical diketones can lead to a mixture of regioisomers. The regioselectivity can be influenced by reaction conditions such as pH and temperature. organic-chemistry.org

Reaction Scheme:

this compound + NH₂OH·HCl → 3-Methyl-5-(1,1-difluoroethyl)isoxazole + 3-(1,1-difluoroethyl)-5-methylisoxazole

Pyrimidine (B1678525) Synthesis

Pyrimidines can be synthesized from β-diketones by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. ijpras.comscholarsresearchlibrary.com These reactions, often referred to as Biginelli-type reactions, provide access to a wide range of substituted pyrimidine derivatives. core.ac.uk The reaction involves the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine.

Reaction Scheme with Urea:

this compound + H₂NCONH₂ → 4-Methyl-6-(1,1-difluoroethyl)pyrimidin-2(1H)-one

Reaction Scheme with Thiourea:

this compound + H₂NCSNH₂ → 4-Methyl-6-(1,1-difluoroethyl)pyrimidine-2(1H)-thione

Table 2: Synthesis of Heterocyclic Derivatives from β-Diketones This table presents general transformations of β-diketones that are applicable to this compound.

| Reactant 1 (β-Diketone) | Reagent | Product Class | General Reaction Type | Reference |

|---|---|---|---|---|

| Generic β-Diketone | Hydroxylamine | Isoxazole | Cyclocondensation | ijpras.comnih.gov |

| Generic β-Diketone | Urea | Pyrimidinone | Cyclocondensation | scholarsresearchlibrary.comcore.ac.uk |

| Generic β-Diketone | Thiourea | Pyrimidinethione | Cyclocondensation | core.ac.uk |

| Generic β-Diketone | Guanidine | 2-Aminopyrimidine | Cyclocondensation | scholarsresearchlibrary.com |

Functional Group Transformations

Beyond cyclization reactions, the carbonyl groups of this compound can undergo other transformations typical of ketones.

Reduction of Carbonyl Groups

The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product would be a difluorinated diol, 5,5-Difluorohexane-2,4-diol. The stereochemistry of the resulting diol would depend on the reducing agent and reaction conditions.

Halogenation

The methylene protons at the C-3 position are acidic and can be removed by a base to form an enolate, which can then react with electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) to introduce a halogen atom at the C-3 position.

Coordination Chemistry and Ligand Design Involving 5,5 Difluorohexane 2,4 Dione

5,5-Difluorohexane-2,4-dione as a Versatile β-Diketone Ligand

This compound is an organic compound belonging to the β-diketone class. evitachem.com This class of compounds is well-regarded in coordination chemistry and organic synthesis for its capacity to form stable metal complexes. evitachem.com The unique molecular structure of this compound, featuring two carbonyl groups separated by a methylene (B1212753) group and substituted with a difluoromethyl group, makes it a versatile ligand for coordinating with a wide array of metal ions.

The coordination ability of this compound is rooted in its capacity to exist in a keto-enol tautomerism. The proton on the α-carbon (the carbon situated between the two carbonyl groups) is acidic. In the presence of a base, this proton can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge is delocalized across the oxygen and carbon atoms, which significantly stabilizes the anion. masterorganicchemistry.com The presence of additional electron-withdrawing groups, such as the difluoromethyl group in this compound, further increases the acidity of the α-proton, making the enolate easier to form. masterorganicchemistry.com

This enolate anion acts as a potent bidentate chelating agent. It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This chelation effect results in thermodynamically stable metal complexes. The systematic study of fluoroenolate complexes, such as those involving palladium, has provided insights into their synthesis, characterization, and reactivity, highlighting the factors that influence their stability and subsequent reactions. escholarship.org

Synthesis of Metal Complexes with Fluorinated β-Diketonates

The synthesis of metal complexes using fluorinated β-diketonates like this compound is a significant area of research. evitachem.com The fluorination of the β-diketonate ligand can lead to substantial changes in the physicochemical properties of the resulting metal complexes. ineosopen.org Notably, fluorination often enhances the solubility of the complexes in common organic solvents and increases their thermal and chemical stability. ineosopen.org The development of transition metal-catalyzed reactions has further expanded the toolbox for creating novel molecules from fluoroenolate precursors. escholarship.org

Metal complexes derived from this compound can be broadly categorized as homoleptic or heteroleptic.

Homoleptic complexes consist of a central metal ion coordinated exclusively to one type of ligand. In this case, the metal would be bound only to 5,5-difluorohexane-2,4-dionate anions. An example formulation would be [M(C₆H₇F₂O₂)n], where 'M' is the metal ion and 'n' is its coordination number. These complexes are often synthesized by reacting a metal salt with a stoichiometric amount of the β-diketone in the presence of a base. The investigation of homoleptic diorganoselenium compounds provides a parallel in understanding the photophysical properties of complexes with a single ligand type. nih.gov

Heteroleptic complexes contain a central metal ion coordinated to more than one type of ligand. For example, a complex might contain both the 5,5-difluorohexane-2,4-dionate anion and another ancillary ligand, such as 2,2′-bipyridine or phosphines. frontiersin.org The synthesis of stable heteroleptic lanthanide adducts with related fluorinated β-diketones, such as 1,1,1,5,5,5-hexafluoropentane-2,4-dione (H-hfac), demonstrates the feasibility and utility of this approach. researchgate.net These mixed-ligand systems are of great interest as they allow for the fine-tuning of the electronic, optical, and chemical properties of the final complex. frontiersin.org

Fluorinated β-diketones are widely used to synthesize complexes with transition metals. The reactions often involve combining the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. Research into the reactivity of fluoroenolate complexes of palladium has been crucial in understanding the factors that influence reductive elimination and other key reaction steps. escholarship.org Similarly, copper-catalyzed cross-coupling reactions involving fluoroenolate reagents have been developed to form new carbon-carbon bonds. escholarship.org

The synthesis of various transition metal complexes with other chelating ligands, involving metals like iridium, rhodium, cobalt, nickel, and copper, has established general synthetic protocols and characterization methods that are applicable to complexes of this compound. d-nb.infougm.ac.id These methods include spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the diketonate to the metal, as well as NMR and UV-visible spectroscopy. ugm.ac.id

Lanthanide ions are known for their unique luminescent properties, which are derived from parity-forbidden f-f electronic transitions. ineosopen.orgresearchgate.net These transitions result in low molar absorption coefficients, making direct excitation inefficient. researchgate.net To overcome this, organic ligands like this compound are used to sensitize the lanthanide ion's luminescence through a process known as the "antenna effect". ineosopen.orgresearchgate.net The organic ligand absorbs excitation energy and efficiently transfers it to the metal ion, which then emits light. researchgate.net

Fluorinated β-diketonates are particularly effective as antenna ligands. The fluorination can influence the energy levels of the ligand's triplet state, which is crucial for efficient energy transfer to the resonant energy level of the lanthanide ion. ineosopen.org The synthesis of lanthanide complexes with ligands like 2,4-dimethylbenzoic acid and 5,5′-dimethy-2,2′-bipyridine has been characterized using IR, UV-vis, and Raman spectroscopy, providing a framework for studying new lanthanide-β-diketonate complexes. nih.gov

Design and Synthesis of Heterometallic Molecular Architectures

The versatility of 5,5-difluorohexane-2,4-dionate extends to its use as a building block for complex, multi-metal systems. These heterometallic architectures, which contain two or more different metal ions, are designed to combine the properties of different metals into a single molecular entity.

The design principles can be seen in the synthesis of heterometallic lanthanide metal-organic frameworks (MOFs), where linkers are used to connect different metal ions like Gadolinium (Gd), Dysprosium (Dy), and Europium (Eu). mdpi.com By systematically varying the ratio of the different lanthanide ions within the framework, it is possible to tune the luminescent properties of the material, for instance, to achieve white light emission. mdpi.com Similarly, heterometallic complexes containing both a lanthanide (La, Ce) and an alkali metal (K) have been synthesized, demonstrating another class of multi-metal assemblies. rsc.org

In such designs, the 5,5-difluorohexane-2,4-dionate ligand could either coordinate to one metal in a discrete heterometallic complex or be incorporated into a larger, bridging ligand designed to bind different metals at specific sites. This approach allows for the rational construction of sophisticated molecular materials with tailored magnetic, optical, or catalytic properties.

Data Tables

Table 1: Overview of Metal Complexes with this compound Ligand

| Complex Type | General Formula Example | Key Features & Synthesis Approach |

|---|---|---|

| Homoleptic | [M(C₆H₇F₂O₂)n] | Contains only one type of ligand. Synthesized by reacting a metal salt with the β-diketone. nih.gov |

| Heteroleptic | [M(C₆H₇F₂O₂)n(L)m] | Contains the β-diketonate and at least one other type of ligand (L). Allows for fine-tuning of properties. frontiersin.orgresearchgate.net |

| Transition Metal | [Pd(C₆H₇F₂O₂)₂(L)₂] | Explored for catalytic applications. Synthesis and reactivity are well-studied for related fluoroenolates. escholarship.org |

| Lanthanide | [Ln(C₆H₇F₂O₂)₃(L)₂] | Often highly luminescent due to the "antenna effect." ineosopen.orgresearchgate.net Fluorination enhances stability and solubility. ineosopen.org |

| Heterometallic | [M¹M²(C₆H₇F₂O₂)n...] | Incorporates two or more different metal ions. Allows for tunable properties by varying metal composition. mdpi.comrsc.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,5,5,5-hexafluoropentane-2,4-dione |

| 2,2′-bipyridine |

| 2,4-dimethylbenzoic acid |

| 5,5′-dimethy-2,2′-bipyridine |

| Gadolinium |

| Dysprosium |

| Europium |

| Lanthanum |

| Cerium |

| Potassium |

| Palladium |

| Copper |

| Iridium |

| Rhodium |

| Cobalt |

Principles for Constructing Multi-Metallic Systems with Fluorinated Ligands

The construction of multi-metallic systems using fluorinated β-diketonate ligands, such as this compound, is guided by several key principles that leverage the unique properties conferred by fluorine atoms. These systems are of significant interest for their potential applications in catalysis, functional materials, and diagnostics. nih.govmdpi.com The primary strategies revolve around controlling the coordination environment and utilizing the specific electronic and steric effects of the fluorinated substituents.

A fundamental principle involves using the β-diketonate as a building block within a larger heterometallic framework. nih.gov Fluorinated β-diketones are well-established ligands capable of generating a wide variety of heterometallic complexes. mdpi.comgrafiati.com The introduction of fluorine atoms onto the ligand backbone significantly alters its properties. Fluorine is the most electronegative element, and its presence in a ligand can produce notable physicochemical changes in the resulting metal complex. mdpi.com The strong electron-withdrawing nature of fluoroalkyl groups, such as the difluoromethyl group in this compound, increases the acidity of the ligand and enhances the Lewis acidity of the resulting metal complexes. This electronic modification can influence the reactivity and stability of the multi-metallic assembly.

Another key principle is the exploitation of various coordination modes available to β-diketonates. mdpi.com Beyond simple chelation to a single metal ion, the carbonyl oxygen atoms can act as bridging ligands between two or more metal centers. Furthermore, the fluorine atoms themselves can participate in secondary coordination with metal ions, creating non-covalent M···F interactions where the interatomic distance is less than the sum of the van der Waals radii. mdpi.com This ability to form additional bonds is a crucial factor in assembling polynuclear structures.

The construction of these systems often involves a modular or building-block approach. Pre-formed mononuclear transition metal β-diketonates can be used as reagents that react with other metal salts. For instance, alkali metal ions are frequently used to act as linkers between two transition metal β-diketonate fragments, leading to the formation of trinuclear or even pentanuclear complexes. mdpi.com The choice of metal ions and the stoichiometry of the reaction are critical in directing the final structure. The replacement of a highly fluorinated group like trifluoromethyl (CF₃) with a bulkier, less fluorinated group can increase the number of metal atoms incorporated into the final complex. mdpi.com

Finally, the use of co-ligands in conjunction with fluorinated β-diketonates is a common strategy. mdpi.com Polydentate organic molecules can be used to link metal-β-diketonate units, providing a scaffold for the multi-metallic architecture. The steric hindrance provided by substituents on the ligand, including the fluorinated groups, also plays a critical role, influencing the coordination geometry and the accessibility of metal centers for further coordination. cam.ac.uk

Ligands Incorporating Auxiliary Coordination Centers

A sophisticated strategy for designing multi-metallic architectures involves the rational design of β-diketone ligands that possess additional, or "auxiliary," coordination centers. nih.gov This approach involves chemically modifying the basic β-dicarbonyl framework to include other donor groups capable of binding to a second or third metal ion. This pre-organization of binding sites within the ligand itself provides a powerful tool for creating specific and stable heterometallic complexes. nih.govmdpi.com

The synthesis of these functionalized ligands is a central aspect of this design principle. mdpi.com A common method is the Claisen condensation between a fluorine-containing ester and a methyl ketone that already bears an additional functional group, such as an aryl or hetaryl substituent. mdpi.com These appended groups may contain nitrogen, oxygen, or sulfur donor atoms that can act as the auxiliary coordination site.

For example, a β-diketone ligand can be synthesized with a bulky substituent that contains a methoxy (B1213986) group. mdpi.com The oxygen atom of the methoxy group can then participate in coordination to a metal ion, creating a bridge or a chelate ring that helps to stabilize a polynuclear structure. Similarly, ligands can be designed to include pyridyl, pyrazolyl, or other heterocyclic moieties. The nitrogen atoms in these rings serve as excellent auxiliary coordination centers for a variety of transition metals or lanthanides. nih.gov

The transformation of these ligands during complexation reactions is also a key consideration. nih.gov The designed ligand might undergo in-situ changes upon reaction with metal precursors, leading to the formation of complex polynuclear structures. The flexibility and denticity of the β-diketonate can vary depending on the metal ions and co-ligands present, allowing it to act as both a bidentate and a polydentate ligand to bridge multiple metal centers. mdpi.com This versatility is fundamental to its role as a key building block in the formation of heterometallic frameworks. nih.gov

Structural and Electronic Analysis of Fluorinated β-Diketonate Metal Complexes

The introduction of fluorine atoms into β-diketonate ligands has profound effects on the structural and electronic properties of their metal complexes. The analysis of these complexes reveals systematic trends related to the degree and position of fluorination.

Structurally, fluorination significantly influences molecular packing and intermolecular interactions in the solid state. A systematic study of palladium β-diketonates with varying lengths of fluorinated substituents (CnF2n+1) showed that the flat molecules tend to assemble in stacks, arranged either uniformly or in a herringbone pattern. mdpi.com The dominant intermolecular contacts change with the extent of fluorination; while H···F contacts are primary in less fluorinated systems, C···F and F···F contacts become more prevalent in complexes with longer fluorine chains. mdpi.com The presence of fluorine can also lead to polymorphism, where a single complex can crystallize in multiple different structural forms. mdpi.com

In solution, fluorinated β-diketonate complexes can exist as a mixture of isomers. For example, NMR studies have shown that palladium(II) β-diketonates often exist as a mixture of cis and trans isomers in solution. mdpi.com

The coordination environment of the metal is also affected. In complexes with alkali metals, the coordination modes are diverse. A study of potassium and cesium β-diketonates with fluorinated alkyl substituents showed that the ligands can adopt various coordination modes and that the metal's coordination polyhedron is influenced by the cation and the substituent. nih.gov For instance, in one cesium complex, the Cs⁺ ion is coordinated to eight atoms (six oxygen and two fluorine) from five different anionic ligands, adopting a heptagonal pyramid geometry. nih.gov This direct participation of fluorine in the primary coordination sphere is a key structural feature of these compounds.

Table 1: Selected Structural Data for a Cesium Fluorinated β-Diketonate Complex (Data sourced from a study on Cs(Me..C₃F₇)(H₂O)). nih.gov

| Parameter | Value |

| Metal Center | Cs⁺ |

| Coordination Number | 8 (6 O, 2 F) |

| Geometry | Heptagonal Pyramid (HPY-8) |

| Cs–O Bond Distance Range | 3.061(3) – 3.207(3) Å |

| Cs–F Bond Distance Range | 3.273(3) – 3.283(3) Å |

Electronically, the strong inductive effect of fluorine atoms is a dominant factor. The electron-withdrawing nature of fluorinated substituents, such as in 1,1,1-trifluoro-2,4-pentanedionate (tfac) or 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac), modifies the electronic density at the metal center. rsc.org This generally enhances the Lewis acidity of the metal ion and can stabilize lower oxidation states. In ruthenium(II) polypyridyl systems, for example, the presence of electron-withdrawing trifluoromethyl groups on the ligands leads to a lowering of the ³MLCT (metal-to-ligand charge transfer) excited state energies. nih.gov This tuning of electronic energy levels is a critical aspect of designing complexes for applications in photophysics and photochemistry. The modification of chemical and physical properties, such as volatility and thermal stability, is another important consequence, which is particularly relevant for the use of these complexes as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.org

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the applications of This compound in the advanced chemical research areas outlined in your request.

While the broader class of compounds to which it belongs, fluorinated β-diketones, are extensively studied and utilized in these fields, information pertaining directly to this compound is not present in the search results. Fluorinated β-diketones, as a general class of ligands, are known for their utility in forming stable metal complexes, which are valuable in catalysis and materials science. nih.govresearchgate.netresearchgate.net They are often employed in the development of Metal-Organic Frameworks (MOFs), as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and in the design of functional materials with specific luminescent or magnetic properties. nih.govnih.govmdpi.com

However, without specific data or studies on this compound, it is not possible to generate the detailed, scientifically accurate article you have requested while adhering strictly to the subject compound. The creation of content for the specified outline sections would require speculation beyond the available data.

Therefore, the article focusing solely on the chemical compound “this compound” cannot be generated at this time.

Applications of 5,5 Difluorohexane 2,4 Dione in Advanced Chemical Research

Advanced Sensor Device Technologies

Fluorinated β-diketones, such as 5,5-Difluorohexane-2,4-dione, are pivotal in the design of advanced sensor devices, primarily due to their exceptional ability to form stable and highly luminescent complexes with lanthanide ions. bohrium.comnih.gov These properties are harnessed to create sensitive and selective optical sensors.

The primary mechanism behind their use in sensor technology lies in the "antenna effect." bohrium.com The β-diketonate ligand, in this case, the enolate of this compound, possesses a chromophoric structure that efficiently absorbs UV radiation. bohrium.com Following absorption, the ligand transfers this energy intramolecularly to a complexed lanthanide ion (e.g., Europium, Terbium). bohrium.com The lanthanide ion then emits this energy as characteristic, sharp, and long-lived luminescence in the visible or near-infrared region. bohrium.com The fluorine atoms in the ligand structure enhance this process by minimizing non-radiative decay pathways, thereby increasing the quantum yield of the lanthanide emission. acs.org

This photophysical behavior is exploited in the development of sensors for various analytes. The luminescence of the lanthanide complex can be modulated by the presence of specific target molecules, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal. This response forms the basis for detection.

Table 1: Potential Lanthanide Complexes of this compound for Sensing Applications

| Lanthanide Ion | Potential Emission Color | Potential Sensing Applications |

| Europium (Eu³⁺) | Red | Bio-imaging probes, detection of metal ions or small molecules. rsc.org |

| Terbium (Tb³⁺) | Green | Environmental monitoring, detection of biological macromolecules. |

| Samarium (Sm³⁺) | Orange-Red | Display devices, specialized sensors. bohrium.com |

| Dysprosium (Dy³⁺) | Yellow | Temperature sensing, multi-analyte detection. |

This table presents potential applications based on the known properties of lanthanide complexes with similar fluorinated β-diketones.

Research in this area focuses on tailoring the structure of the β-diketone ligand to achieve selectivity towards a particular analyte. For instance, by incorporating specific recognition sites into the ligand framework, sensors that respond to particular metal ions, anions, or organic molecules can be engineered. The sharp emission bands of lanthanide ions also make these complexes suitable for multiplexed detection, where multiple analytes can be detected simultaneously.

Agrochemical Research (Focus on Synthetic Utility)